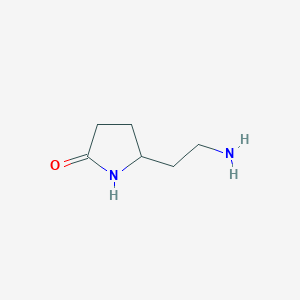

5-(2-Aminoethyl)pyrrolidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-aminoethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-4-3-5-1-2-6(9)8-5/h5H,1-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVONUEUNUKAERG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368193-98-9 | |

| Record name | 5-(2-aminoethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Pyrrolidin-2-one Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Synthesis and Properties of 5-(2-Aminoethyl)pyrrolidin-2-one

Abstract: This technical guide provides a comprehensive overview of this compound, a chiral heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrrolidin-2-one (or γ-lactam) core is a privileged scaffold found in numerous biologically active molecules.[1] The addition of a primary aminoethyl group at the C5 position introduces a key pharmacophoric element and a versatile synthetic handle for further molecular elaboration. This document details a robust and plausible synthetic pathway starting from the readily available chiral precursor, L-pyroglutamic acid. It outlines the rationale behind the methodological choices, presents a detailed analysis of the compound's expected physicochemical and spectroscopic properties, and explores its potential applications as a valuable building block in the synthesis of novel therapeutics. A detailed, step-by-step experimental protocol for its synthesis is also provided.

The five-membered γ-lactam ring of pyrrolidin-2-one is a foundational structure in modern pharmacology.[2] Its prevalence stems from a combination of favorable properties: the rigid, non-planar ring structure allows for a precise three-dimensional presentation of substituents, which is crucial for selective interaction with biological targets like enzymes and receptors.[3] Furthermore, the lactam moiety can act as a hydrogen bond donor and acceptor, facilitating strong binding interactions. Derivatives of this scaffold have demonstrated a vast range of pharmacological activities, including anticonvulsant, nootropic, and anti-inflammatory effects.[2] By starting from enantiomerically pure precursors like pyroglutamic acid, chemists can synthesize complex chiral molecules, where stereochemistry is often a critical determinant of biological activity and safety.[4]

Synthesis of this compound

A logical and efficient synthesis of enantiopure this compound begins with L-pyroglutamic acid, leveraging its inherent stereocenter at the C5 position. The overall strategy involves the functional group transformation of the C5-carboxylic acid into a protected aminoethyl side chain.

Retrosynthetic Analysis & Proposed Pathway

The retrosynthetic analysis points to a nitrile intermediate, as the reduction of a nitrile is a reliable method for synthesizing primary amines. The nitrile can be installed via nucleophilic substitution of a suitable leaving group, such as a tosylate, which in turn is derived from the corresponding primary alcohol. This alcohol is readily accessible from the reduction of the starting carboxylic acid. To prevent unwanted side reactions during these transformations, the lactam nitrogen must be protected. The Benzyl (Bn) group is a suitable choice due to its stability under the required reaction conditions and its ease of removal via catalytic hydrogenation in the final step.

Key Synthetic Pathway: Multi-step Synthesis from L-Glutamic Acid

The proposed forward synthesis involves four main stages:

-

Protection and Reduction: The lactam nitrogen of L-pyroglutamic acid is first protected, followed by the selective reduction of the carboxylic acid to a primary alcohol.

-

Activation of the Alcohol: The resulting hydroxyl group is converted into a better leaving group, typically a tosylate, to facilitate nucleophilic substitution.

-

Chain Extension via Cyanation: The tosylate is displaced with a cyanide anion to form the key nitrile intermediate, extending the carbon chain by one.

-

Reduction and Deprotection: The nitrile is reduced to the primary amine, and the N-benzyl protecting group is simultaneously removed via catalytic hydrogenation to yield the final product.

Caption: Workflow for utilizing the target compound as a scaffold.

Detailed Experimental Protocol

The following is a representative, multi-step protocol for the synthesis of (S)-5-(2-Aminoethyl)pyrrolidin-2-one, based on established chemical transformations.

Materials: L-Pyroglutamic acid, Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃), Oxalyl chloride, Sodium borohydride (NaBH₄), p-Toluenesulfonyl chloride (TsCl), Pyridine, Potassium cyanide (KCN), Raney Nickel, Anhydrous solvents (DMF, DCM, THF, DMSO, Methanol), Hydrochloric acid, Sodium bicarbonate.

Step 5.1: (S)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-2-one

-

N-Benzylation: To a solution of L-pyroglutamic acid (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.5 eq). Stir for 30 minutes, then add Benzyl bromide (1.1 eq) dropwise. Heat the mixture to 60 °C and stir overnight. Cool, filter, and concentrate the solvent. Purify the resulting N-Bn-L-pyroglutamic acid.

-

Reduction: Suspend the N-Bn-L-pyroglutamic acid (1.0 eq) in anhydrous THF. Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir for 2 hours at room temperature. Evaporate the solvent to obtain the crude acid chloride. Dissolve the acid chloride in THF and add this solution dropwise to a stirred suspension of NaBH₄ (2.0 eq) in THF at 0 °C. Allow to warm to room temperature and stir for 4 hours. Quench carefully with 1M HCl, then neutralize with saturated NaHCO₃. Extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify by column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to yield the alcohol product.

Step 5.2: (S)-2-(1-Benzyl-5-oxopyrrolidin-2-yl)acetonitrile

-

Tosylation: Dissolve the alcohol from Step 5.1 (1.0 eq) in anhydrous DCM and cool to 0 °C. Add pyridine (1.5 eq) followed by TsCl (1.2 eq) portion-wise. Stir at 0 °C for 4 hours. Wash the reaction mixture with cold 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄ and concentrate to yield the tosylate, which can often be used without further purification.

-

Cyanation: Dissolve the tosylate (1.0 eq) in anhydrous DMSO. Add KCN (1.5 eq) and heat the mixture to 80 °C for 6 hours. Cool to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) to yield the nitrile intermediate.

Step 5.3: (S)-5-(2-Aminoethyl)pyrrolidin-2-one

-

Reductive Amination: To a solution of the nitrile from Step 5.2 (1.0 eq) in methanol saturated with ammonia, add a slurry of Raney Nickel (approx. 10% by weight).

-

Pressurize the reaction vessel with H₂ gas (50 psi) and stir vigorously at room temperature for 24 hours.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization of its hydrochloride salt or by column chromatography on alumina with a DCM/Methanol/NH₄OH gradient to yield the final primary amine as a viscous oil.

Conclusion

This compound is a highly valuable, chiral synthetic intermediate with significant potential in drug discovery. Its synthesis from L-pyroglutamic acid is achievable through a logical, multi-step sequence employing reliable and well-understood chemical transformations. The bifunctional nature of the molecule, combining a rigid chiral lactam core with a flexible primary amine side chain, provides a powerful platform for generating diverse libraries of novel compounds for biological screening, particularly in the area of CNS-active agents. This guide provides the foundational chemical knowledge for researchers to synthesize and utilize this promising building block in their development programs.

References

-

Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. ResearchGate. Available from: [Link]

-

Pyrrolidinones derived from (S)-pyroglutamic acid: penmacric acid and analogues. PubMed. Available from: [Link]

-

One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. The Catalysis Society of Japan. Available from: [Link]

-

Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Bentham Science. Available from: [Link]

-

Synthesis of New Optically Active 2-Pyrrolidinones. MDPI. Available from: [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. Available from: [Link]

-

(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine. MySkinRecipes. Available from: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley Online Library. Available from: [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. PubMed Central. Available from: [Link]

-

Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed Central. Available from: [Link]

-

Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. Available from: [Link]

-

N-(2-cyanoethyl)-5-oxo-pyrrolidine-2-carboxamide. PubChem. Available from: [Link]

-

Microfluidic synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters and primary amines. Royal Society of Chemistry. Available from: [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available from: [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PubMed Central. Available from: [Link]

-

1 H-and 13 C-NMR Spectra of brominated vanillin Synthesis of 2-hydroxybenzohydrazide (2b). ResearchGate. Available from: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available from: [Link]

-

5,5-Dimethylpyrrolidin-2-one. PubChem. Available from: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. benthamscience.com [benthamscience.com]

An In-depth Technical Guide to Aminoethyl-Substituted Pyrrolidinones

This guide provides a comprehensive technical overview of aminoethyl-substituted pyrrolidinones, focusing on the critical distinction between its structural isomers: 5-(2-Aminoethyl)pyrrolidin-2-one and 1-(2-Aminoethyl)pyrrolidin-2-one. For researchers, scientists, and professionals in drug development, understanding the unique chemical identities, synthesis pathways, and potential applications of these compounds is paramount. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, and its derivatives are actively investigated for a range of therapeutic applications.[1]

Compound Identification and Physicochemical Properties

The positional isomerism of the aminoethyl group on the pyrrolidinone ring gives rise to two distinct compounds with different chemical and physical properties. It is crucial to differentiate between the N-substituted (1-position) and C-substituted (5-position) isomers.

| Feature | This compound | 1-(2-Aminoethyl)pyrrolidin-2-one |

| IUPAC Name | This compound | 1-(2-Aminoethyl)pyrrolidin-2-one[2] |

| CAS Number | 2230901-13-8 ((R)-hydrochloride salt)[3] | 24935-08-8[2][4] |

| Molecular Formula | C₆H₁₂N₂O | C₆H₁₂N₂O[2][4] |

| Molecular Weight | 128.17 g/mol | 128.17 g/mol [2][4] |

| Synonyms | (R)-5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride | N-(2-Aminoethyl)-2-pyrrolidone, 1-(2-aminoethyl)-2-pyrrolidinone[4] |

Synthesis of Aminoethyl-Substituted Pyrrolidinones

The synthetic routes to these isomers are distinct, reflecting the different points of functionalization on the pyrrolidinone ring.

Synthesis of this compound

The synthesis of 5-substituted pyrrolidinones can be more complex than their 1-substituted counterparts. A common strategy involves the use of chiral precursors, such as pyroglutamic acid, to achieve stereospecificity. A plausible, though less commonly documented, route could involve the modification of a glutamic acid derivative.

Synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one

The synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one is well-established and can be achieved through several methods. A prevalent method involves the reaction of γ-butyrolactone with an excess of ethylenediamine. This reaction proceeds via the opening of the lactone ring by one of the amino groups of ethylenediamine, followed by an intramolecular cyclization to form the pyrrolidinone ring.

Another approach is the direct N-alkylation of 2-pyrrolidinone with a suitable 2-aminoethylating agent, such as 2-chloroethylamine, in the presence of a base.

A generalized synthetic workflow for 1-(2-Aminoethyl)pyrrolidin-2-one from γ-butyrolactone is depicted below.

Caption: Synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one from γ-butyrolactone.

Applications in Research and Drug Development

The pyrrolidinone scaffold is a key feature in a variety of biologically active compounds.[5] Derivatives of this heterocyclic system have been explored for their potential in treating diseases of the central nervous system, as well as for their antimicrobial and anticancer properties.[5][6]

The aminoethyl moiety introduces a basic nitrogen center, which can be crucial for receptor binding and can improve the pharmacokinetic properties of a drug candidate. These compounds serve as valuable building blocks for the synthesis of more complex molecules. For instance, they can be used in the preparation of ligands for various receptors or as scaffolds for combinatorial libraries in the drug discovery process.

While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs are of interest in medicinal chemistry. The 1-substituted isomer, 1-(2-Aminoethyl)pyrrolidin-2-one, and its derivatives have been investigated for a range of applications, including their use in the synthesis of compounds with potential anticonvulsant activity.[5]

Analytical Characterization of Pyrrolidinone Derivatives

The structural elucidation and purity assessment of synthesized pyrrolidinone derivatives are critical steps in their development. A combination of spectroscopic and chromatographic techniques is typically employed.

Experimental Protocol: GC-MS Analysis

The following is a generalized protocol for the analysis of aminoethyl-substituted pyrrolidinones by Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To confirm the identity and assess the purity of the synthesized compound.

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector.

-

Capillary column suitable for amine analysis (e.g., a mid-polarity column).

Reagents and Materials:

-

Sample of the synthesized pyrrolidinone derivative.

-

High-purity solvent (e.g., methanol or dichloromethane).

-

Internal standard (optional, for quantitative analysis).

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1-5 mg of the sample and dissolve it in 1 mL of the chosen solvent in a clean vial.

-

If an internal standard is used, add a known amount to the sample solution.

-

Vortex the solution to ensure complete dissolution.

-

-

GC-MS Instrument Setup:

-

Set the injector temperature (e.g., 250 °C).

-

Set the oven temperature program. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

Set the carrier gas (e.g., helium) flow rate.

-

Set the mass spectrometer parameters, including the ionization mode (typically Electron Ionization at 70 eV) and the mass range to be scanned.

-

-

Injection and Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Start the data acquisition.

-

-

Data Analysis:

-

Analyze the resulting chromatogram to determine the retention time of the main peak.

-

Analyze the mass spectrum of the main peak to identify the molecular ion and characteristic fragment ions.

-

Compare the obtained mass spectrum with a library database or with the expected fragmentation pattern to confirm the structure of the compound.

-

Assess the purity of the sample by calculating the relative area of the main peak in the chromatogram.

-

The logical workflow for the characterization of these compounds is illustrated below.

Caption: Logical workflow for the analytical characterization of pyrrolidinone derivatives.

Conclusion

The aminoethyl-substituted pyrrolidinones, specifically the 5- and 1-isomers, are valuable compounds in the field of medicinal chemistry. Their utility as synthetic building blocks for more complex and potentially therapeutic molecules is significant. A thorough understanding of their distinct synthesis routes and chemical properties, as well as robust analytical characterization, is essential for their effective application in research and drug development. This guide provides a foundational understanding for scientists and researchers working with these versatile heterocyclic compounds.

References

Sources

- 1. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 2. 1-(2-Aminoethyl)pyrrolidin-2-one | C6H12N2O | CID 90660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2230901-13-8|(R)-5-(2-Aminoethyl)pyrrolidin-2-one hydrochloride|BLD Pharm [bldpharm.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-(2-Aminoethyl)pyrrolidin-2-one: Structural Analogs and Derivatives

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

The pyrrolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide provides a comprehensive exploration of 5-(2-Aminoethyl)pyrrolidin-2-one, its structural analogs, and derivatives. We will delve into the synthetic strategies for accessing these molecules, analyze their structure-activity relationships (SAR), and present detailed protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

Introduction: The Significance of the Pyrrolidin-2-one Core

The five-membered pyrrolidine ring is a cornerstone in the design of novel therapeutics.[1] Its non-planar, sp³-hybridized nature allows for efficient exploration of three-dimensional pharmacophore space, a critical factor in achieving target selectivity and potency.[1] The pyrrolidin-2-one, or γ-lactam, a derivative of the pyrrolidine ring, is present in a wide array of natural products and synthetic compounds exhibiting diverse biological activities.[2][3] These activities span from anticancer and antimicrobial to anti-inflammatory and central nervous system (CNS) applications.[1][2][3]

The subject of this guide, this compound, incorporates a key pharmacophoric feature: a basic aminoethyl side chain. This functional group can participate in crucial ionic interactions with biological targets, such as receptors and enzymes, making it a valuable starting point for the development of new chemical entities.

Synthesis of the this compound Scaffold and Analogs

The synthesis of the pyrrolidin-2-one core and its derivatives can be broadly categorized into two approaches: construction of the pyrrolidine ring from acyclic precursors and functionalization of a pre-existing pyrrolidine ring.[1]

2.1. Ring Construction Strategies

A common method for constructing the pyrrolidin-2-one ring is through the cyclization of γ-amino esters. This can be achieved via a Lewis acid-catalyzed reaction between donor-acceptor cyclopropanes and primary amines, which proceeds through a γ-amino ester intermediate that undergoes in situ lactamization.[4]

Another established method involves the lactamization of γ-butyrolactone (GBL) with reagents like hydrazine hydrate to produce 1-aminopyrrolidin-2-one, which can then be further modified.[5]

2.2. Functionalization of the Pyrrolidin-2-one Ring

Starting from readily available chiral synthons like S-pyroglutamic acid, various substituents can be introduced at different positions of the pyrrolidin-2-one ring under mild conditions, preserving the stereochemistry.[6] This approach allows for the synthesis of a diverse library of optically active derivatives.

A general workflow for the synthesis and derivatization is outlined below:

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of "5-(2-Aminoethyl)pyrrolidin-2-one" (NMR, IR, MS)

Introduction

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The following diagram illustrates the structure of 5-(2-Aminoethyl)pyrrolidin-2-one with a systematic numbering scheme that will be used throughout this guide for spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring and the aminoethyl side chain. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as by anisotropic effects from the carbonyl group.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

| ~7.0 (broad s) | Singlet | H1 (NH) | The amide proton is typically broad and downfield.[1] |

| ~3.6-3.8 (m) | Multiplet | H5 | This proton is adjacent to the ring nitrogen and the side chain, leading to a downfield shift and complex splitting. |

| ~2.8-3.0 (m) | Multiplet | H7 | Methylene group adjacent to the primary amine. |

| ~2.3-2.5 (m) | Multiplet | H3 | Methylene group adjacent to the carbonyl group.[1] |

| ~1.8-2.1 (m) | Multiplet | H4 | Methylene group on the pyrrolidinone ring. |

| ~1.6-1.8 (m) | Multiplet | H6 | Methylene group on the side chain. |

| ~1.5 (broad s) | Singlet | H8 (NH₂) | Amine protons are often broad and can exchange with solvent. |

Causality Behind Experimental Choices for ¹H NMR: For a novel compound like this, a standard ¹H NMR experiment would be conducted in a deuterated solvent such as CDCl₃ or D₂O. If using D₂O, the NH and NH₂ protons would exchange with deuterium and their signals would disappear, which can be a useful diagnostic tool. A higher field spectrometer (e.g., 400 MHz or higher) would be advantageous to resolve the complex multiplets expected for the methylene groups.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~177.0 | C2 (C=O) | The amide carbonyl carbon is significantly deshielded and appears far downfield.[1] |

| ~58.0 | C5 | This carbon is attached to the ring nitrogen and the side chain, resulting in a downfield shift. |

| ~42.0 | C7 | Methylene carbon adjacent to the primary amine. |

| ~38.0 | C6 | Methylene carbon on the side chain. |

| ~31.0 | C3 | Methylene carbon adjacent to the carbonyl group.[1] |

| ~22.0 | C4 | Methylene carbon on the pyrrolidinone ring. |

Trustworthiness in ¹³C NMR Protocols: To obtain a quantitative ¹³C NMR spectrum, which is not typically necessary for initial characterization, experimental parameters such as a longer relaxation delay and the use of a gated decoupling sequence would be required to suppress the Nuclear Overhauser Effect (NOE). For standard qualitative analysis, a proton-decoupled spectrum is sufficient and provides a single peak for each unique carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| **Predicted Wavenumber (cm⁻¹) ** | Vibrational Mode | Rationale |

| ~3400-3300 (broad) | N-H stretch (primary amine) | The two N-H bonds of the primary amine will give rise to two bands in this region. The broadening is due to hydrogen bonding.[2] |

| ~3250 (broad) | N-H stretch (secondary amide) | The amide N-H stretch is also broad due to hydrogen bonding.[1] |

| ~2950, ~2870 | C-H stretch | Asymmetric and symmetric stretching of the methylene groups.[1] |

| ~1680 | C=O stretch (Amide I) | A strong absorption characteristic of the lactam carbonyl group.[1] |

| ~1590 | N-H bend (primary amine) | Scissoring vibration of the primary amine. |

| ~1290 | C-N stretch | Stretching vibration of the carbon-nitrogen bonds.[1] |

Self-Validating IR Protocol: The acquisition of an IR spectrum is typically performed using either a KBr pellet or a thin film on a salt plate for liquids or low-melting solids. A background spectrum of the empty sample compartment should always be acquired first to subtract the contributions from atmospheric CO₂ and water vapor, ensuring the resulting spectrum is solely from the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Molecular Ion: For C₆H₁₂N₂O, the exact mass is 128.09496 u. The nominal molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be observed at m/z = 128.

Predicted Fragmentation Pattern: The most likely fragmentation pathways in EI-MS are driven by the stabilization of the resulting fragment ions.

-

Alpha-Cleavage: The bond between C6 and C7 is likely to cleave, leading to the formation of a stable iminium ion. This would result in a fragment at m/z = 30 (CH₂=NH₂⁺). The other fragment would be the pyrrolidinone ring with a radical at C5.

-

Loss of the Side Chain: Cleavage of the C5-C6 bond would result in the loss of the aminoethyl group as a neutral radical (•CH₂CH₂NH₂). This would lead to a fragment corresponding to the protonated pyrrolidinone ring.

Sources

"5-(2-Aminoethyl)pyrrolidin-2-one" safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 5-(2-Aminoethyl)pyrrolidin-2-one

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential safety and handling protocols for this compound and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data from established safety data sheets (SDS) of closely related compounds to establish a robust framework for risk mitigation. The protocols herein are grounded in the principles of causality, ensuring that every procedural recommendation is linked to the compound's inherent chemical properties.

Disclaimer: Specific safety and toxicity data for this compound is limited. The following guidance is extrapolated from data on structurally similar and isomeric compounds, such as N-(2-Aminoethyl)pyrrolidine and various pyrrolidinone derivatives. Users must conduct their own risk assessments based on the specific conditions of their work.

Chemical Identity and Hazard Profile

This compound is a heterocyclic compound featuring a pyrrolidinone ring and an aminoethyl side chain. This bifunctional nature—a lactam and a primary amine—dictates its reactivity and toxicological profile. While a specific GHS classification for the 5-substituted isomer is not widely published, data from the isomeric compound 1-(2-Aminoethyl)pyrrolidin-2-one and the parent amine N-(2-Aminoethyl)pyrrolidine provide a strong basis for hazard assessment.[1]

The primary hazards are associated with its alkalinity and reactivity. The primary amine group renders the molecule corrosive, capable of causing severe skin burns and eye damage upon contact. The pyrrolidinone moiety, while generally less reactive, contributes to the overall toxicological profile, with related compounds showing potential for respiratory irritation.[1][2]

Table 1: Summary of Anticipated Hazards

| Hazard Class | GHS Classification (Anticipated) | Primary Route of Exposure | Health Effect | Source |

|---|---|---|---|---|

| Skin Corrosion/Irritation | Category 1B or 2 | Dermal | Causes severe skin burns and irritation.[2] | [1][2] |

| Serious Eye Damage/Irritation | Category 1 or 2 | Ocular | Causes serious, potentially irreversible eye damage.[2] | [1][2] |

| Flammability | Category 3 Liquid (for analogs) | Inhalation, Dermal | Flammable liquid and vapor. Vapors can form explosive mixtures with air.[2] | [2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Inhalation | May cause respiratory irritation.[1][2] |[1][2] |

Exposure Control: A Multi-Layered Approach

Effective risk management hinges on a multi-layered strategy that prioritizes engineering controls, supplemented by rigorous administrative procedures and appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[3] This is non-negotiable. The fume hood serves two critical functions:

-

Containment: It prevents the escape of flammable and irritant vapors into the laboratory environment, protecting the user from respiratory exposure.[3]

-

Explosion Protection: The sash provides a physical barrier in the event of an unexpected exothermic reaction or ignition of vapors.

All manipulations, including weighing, transferring, and mixing, must be performed within the fume hood. The work area should be equipped with explosion-proof ventilation and electrical equipment due to the flammability hazard. An emergency eyewash station and safety shower must be immediately accessible.[4]

Personal Protective Equipment (PPE): The Last Barrier

PPE selection must be guided by a thorough risk assessment. The following represents the minimum required ensemble for handling this compound.

-

Hand Protection: Wear chemical-resistant, impervious gloves. Nitrile gloves are a common choice, but the breakthrough time should be verified against the specific solvent or mixture being used.[5] Given the corrosive nature of the compound, double-gloving is recommended for extended operations. Never wear cotton or leather gloves.[6]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[2] Due to the severe risk of eye damage, a full-face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a high splash potential.[6]

-

Skin and Body Protection: A flame-resistant lab coat is required. For procedures involving significant quantities, a chemical-resistant apron or a full chemical suit may be necessary.[7][8] Ensure clothing is made of non-absorbent material.[6]

-

Respiratory Protection: When engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[7]

Caption: PPE selection workflow based on task-specific risks.

Standard Operating Procedures: Handling and Storage

Adherence to standardized protocols is critical for minimizing exposure and preventing incidents.

Safe Handling Protocol

-

Preparation: Before handling, ensure all required engineering controls are operational and all necessary PPE is donned correctly. Clear the fume hood of all unnecessary items.

-

Inert Atmosphere: Given that analogs are sensitive to air and moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to preserve purity and prevent degradation.

-

Grounding: To prevent ignition from static discharge, ground and bond all containers and receiving equipment during transfers of the liquid. Use only non-sparking tools.

-

Aliquotting: Use a calibrated pipette or syringe for transfers. Avoid pouring directly from large containers to minimize the risk of splashes and vapor release.

-

Post-Handling: After use, tightly seal the container. Decontaminate any surfaces that may have come into contact with the chemical. Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[3] Contaminated clothing should be removed immediately and washed before reuse.

Storage Requirements

Improper storage is a common cause of laboratory incidents. The following conditions are mandatory for this compound and its analogs.

Table 2: Storage Conditions

| Parameter | Requirement | Rationale | Source |

|---|---|---|---|

| Location | Store in a well-ventilated, locked-up area.[9] | Prevents accumulation of flammable vapors and unauthorized access. | [9] |

| Temperature | Store in a cool place, away from heat and direct sunlight. | Reduces vapor pressure and risk of fire. | |

| Atmosphere | Keep container tightly closed under an inert gas.[10] | The compound is likely hygroscopic and air-sensitive.[10][11] | [10][11] |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces.[3] | The compound is a flammable liquid. | [3] |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[11] | Prevents violent reactions. |[11] |

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical to mitigating harm. All personnel must be familiar with these procedures before beginning work.

First Aid Measures

The guiding principle is immediate and thorough decontamination. First aiders must protect themselves from exposure.[10]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, trained personnel should perform artificial respiration.[2] Seek immediate medical attention and call a poison center.

-

Skin Contact: Do not delay. Immediately remove all contaminated clothing. Flush the skin with copious amounts of water for at least 15-20 minutes. A safety shower is ideal. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation of the eye and lid surfaces.[12] Remove contact lenses if present and easy to do. Call an ophthalmologist or poison center immediately.

-

Ingestion: Do NOT induce vomiting due to the risk of perforation. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical.[13] Seek immediate medical attention.[2]

Spill Cleanup Procedures

Response to a spill depends on its size and location. For any major spill (e.g., >1 liter, outside a fume hood), evacuate the area and call emergency services.[14]

Protocol for Minor Spills (within a fume hood):

-

Alert & Restrict: Alert personnel in the immediate area. Restrict access to the spill zone.[15][16]

-

Assess & Equip: Ensure you are wearing the appropriate PPE (see Section 2.2).

-

Contain: Prevent the spill from spreading by creating a dike around it with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[14][15][17] Do not use combustible materials like sawdust.[14]

-

Absorb: Slowly add absorbent material over the spill, working from the outside in.[15][17]

-

Collect: Once fully absorbed, use non-sparking tools to carefully scoop the material into a labeled, leak-proof container for hazardous waste disposal.[2][15]

-

Decontaminate: Wipe the spill area with a cloth or sponge dampened with a mild soap and water solution.[15] For highly toxic materials, the rinse water should also be collected as hazardous waste.[15]

-

Dispose: Seal and label the waste container. Dispose of it through your institution's hazardous waste management program.[16]

-

Restock: Replenish all used items in the spill kit.[15]

Caption: Decision tree for responding to a chemical spill.

Waste Disposal

All waste containing this compound, including excess reagent, absorbed spill material, and contaminated disposable labware, must be treated as hazardous waste.[5]

-

Collect waste in a clearly labeled, sealed, and compatible container.

-

Do not mix with other waste streams unless compatibility is confirmed.[18]

-

Arrange for disposal through an approved and licensed waste disposal contractor, following all local, state, and federal regulations.[18]

References

-

TRADESAFE. (2024, August 8). First Aid Treatment Steps for Chemical Safety. [Link]

-

University of Manitoba. Chemical Spill Clean-Up Quick Reference Guide. [Link]

-

Gannon University. Chemical Spill Procedures. [Link]

-

University of Tennessee Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

-

Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]

-

Australian Government Department of Health. (2013, November 22). 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment. [Link]

-

U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 90660, 1-(2-Aminoethyl)pyrrolidin-2-one. [Link]

-

Coast2Coast First Aid & Aquatics. (2024, January 31). First Aid for Chemical Exposure. [Link]

-

Workplace Material Handling & Safety. (2022, January 31). First Aid Procedures For Chemical Hazards. [Link]

-

Pesticide Environmental Stewardship. Components of Personal Protective Equipment. [Link]

-

DQE. Healthcare Emergency Preparedness - Chemical PPE Kits. [Link]

Sources

- 1. 1-(2-Aminoethyl)pyrrolidin-2-one | C6H12N2O | CID 90660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 7. echemi.com [echemi.com]

- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 9. download.basf.com [download.basf.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. fishersci.com [fishersci.com]

- 12. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]

- 13. trdsf.com [trdsf.com]

- 14. chemkleancorp.com [chemkleancorp.com]

- 15. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 16. umanitoba.ca [umanitoba.ca]

- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Discovery and history of pyrrolidin-2-one compounds

An In-Depth Technical Guide to the Discovery and History of Pyrrolidin-2-one Compounds

Abstract

The pyrrolidin-2-one nucleus, a simple five-membered lactam, represents a remarkable scaffold in both medicinal chemistry and industrial applications.[1][2] Its journey from an unintentional laboratory synthesis to a cornerstone of diverse therapeutic agents and industrial processes is a compelling narrative of scientific serendipity and rational design. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and multifaceted applications of pyrrolidin-2-one and its derivatives. We will trace its origins from the pioneering discovery of nootropics to its current status as a versatile pharmacophore and an indispensable industrial chemical, offering a comprehensive resource for researchers, scientists, and professionals in drug development and chemical manufacturing.[1][3]

Chapter 1: The Serendipitous Genesis: Discovery of a Nootropic Pioneer

The story of the pyrrolidin-2-one family's impact on neuroscience began not with a targeted search, but with a fortuitous discovery in the 1960s at UCB, a Belgian pharmaceutical company.[1] The central figure in this narrative is the Romanian psychologist and chemist Dr. Corneliu E. Giurgea. His team was initially attempting to synthesize a cyclic derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), with the hypothesis that it might possess sedative or sleep-inducing properties.[1]

The resulting compound, initially labeled UCB 6215 and later named Piracetam , did not produce the expected sedative effects in initial screenings.[1] Instead, further investigation revealed its unique and unexpected ability to enhance cognitive functions, particularly learning and memory, without causing the sedation or stimulation characteristic of other psychoactive drugs.[1][4] This novel activity prompted Dr. Giurgea to coin the term "nootropic ," derived from the Greek words noos (mind) and tropein (to bend or turn), to classify this new category of drugs that selectively improved higher-level brain functions.[1] This accidental discovery of Piracetam (2-oxo-1-pyrrolidine acetamide) was the genesis of the entire "racetam" class of drugs and established the pyrrolidin-2-one core as a privileged structure in the pursuit of cognitive enhancement and neuroprotection.[4][5]

Chapter 2: Foundational Chemistry and Synthesis of 2-Pyrrolidinone

The parent compound, 2-pyrrolidinone (also known as γ-butyrolactam), is the simplest member of this class.[6] It is a colorless liquid or crystal (depending on temperature) that is miscible with water and most common organic solvents, a property stemming from its high polarity.[6][7]

Physicochemical Properties

The unique characteristics of 2-pyrrolidinone make it an excellent solvent and a stable chemical intermediate.[3][8]

| Property | Value | References |

| IUPAC Name | Pyrrolidin-2-one | |

| CAS Number | 616-45-5 | |

| Molecular Formula | C₄H₇NO | |

| Molar Mass | 85.106 g·mol⁻¹ | [6] |

| Appearance | Colorless liquid or solid | [7] |

| Density | 1.116 g/cm³ | [6] |

| Melting Point | 25 °C (77 °F) | [6] |

| Boiling Point | 245 °C (473 °F) | [6] |

| Solubility | Miscible with water, alcohols, ethers, chloroform, benzene | [7] |

Industrial Synthesis Pathways

Industrially, 2-pyrrolidinone is produced via several established routes. The most dominant method involves the reaction of γ-butyrolactone (GBL) with ammonia at high temperatures and pressures.[6][8][9]

Alternative synthesis strategies include:

-

Hydrogenation of Succinonitrile: This process involves the simultaneous hydrolysis and hydrogenation of succinonitrile.[6][10] Improved yields have been achieved by carefully controlling hydrogen pressure.[10]

-

Reduction of Succinimide: Succinimide can be catalytically hydrogenated in the presence of ammonia to produce 2-pyrrolidinone in good yields.[6][11]

-

From Maleic Anhydride: This route involves the hydrogenation and subsequent amination of maleic anhydride.[6][8][9]

Caption: Primary industrial synthesis routes to 2-Pyrrolidinone.

Experimental Protocol: Synthesis of 2-Pyrrolidinone from γ-Butyrolactone

This protocol describes the widely used industrial process of liquid-phase ammonolysis of GBL. The self-validating nature of this continuous-flow process relies on precise control of temperature, pressure, and reactant ratios to ensure high conversion and selectivity.

Objective: To synthesize 2-pyrrolidinone with high purity and yield.

Materials:

-

γ-Butyrolactone (GBL)

-

Liquid Ammonia (or concentrated aqueous ammonia)

-

Deionized Water

Equipment:

-

High-pressure continuous-flow tubular reactor

-

High-pressure pumps for GBL and ammonia/water

-

Heating system capable of maintaining 250-290 °C

-

Back-pressure regulator to maintain 8.0-16.0 MPa

-

Separation and purification columns (for distillation)

Methodology:

-

Reactant Preparation: Prepare the feed stream by mixing γ-butyrolactone, ammonia, and water. A typical molar ratio is 1 part GBL to 2.2-3 parts NH₃ and 1.6-2.3 parts H₂O.[9] The presence of water has been shown to improve selectivity.[9]

-

Reaction Execution:

-

Continuously pump the reactant mixture into the tubular reactor.

-

Heat the reactor to a constant temperature between 250 °C and 290 °C.[9]

-

Pressurize the system to between 8.0 and 16.0 MPa using the back-pressure regulator.[9]

-

Maintain a residence time of the reaction mixture within the reactor for 20 to 120 minutes.[9] This process is typically performed without a catalyst.[9]

-

-

Product Separation: The output from the reactor is a mixture containing 2-pyrrolidinone, unreacted ammonia, water, and minor byproducts.

-

Route the mixture to a separation unit to remove excess ammonia, which is recycled back into the feed stream.

-

Water is subsequently removed through distillation.

-

-

Purification:

-

The crude 2-pyrrolidinone is purified via vacuum distillation.

-

Collect the fraction boiling at the appropriate temperature/pressure to achieve a final purity of >99.5%.[9]

-

-

Validation: The conversion of GBL under these conditions is typically close to 100%, with selectivity for 2-pyrrolidinone exceeding 94%.[9] Final product purity is confirmed using gas chromatography (GC) or other suitable analytical techniques.

Chapter 3: The Racetam Family: A Legacy of Cognitive Enhancers

The discovery of piracetam catalyzed the synthesis of a vast number of structural analogs, collectively known as the racetams .[1] The primary goal of this research was to improve upon the pharmacological profile of the parent compound—enhancing potency, modifying pharmacokinetic properties, and broadening the therapeutic window. This led to the development of several key derivatives that have found clinical use.[4]

| Racetam Derivative | Key Structural Modification | Primary Application(s) | References |

| Piracetam | (Baseline) | Cognitive impairment, myoclonus | [1][4] |

| Aniracetam | N-anisoyl group | Nootropic, anxiolytic | [4] |

| Oxiracetam | 4-hydroxy group | Nootropic, cognitive decline | [4] |

| Pramiracetam | N-dipropan-2-ylaminoethyl group | Nootropic, memory disorders | [4] |

| Levetiracetam | (S)-α-ethyl-2-oxo-1-pyrrolidine acetamide | Anticonvulsant (epilepsy) | [4] |

Chapter 4: Beyond Nootropics: The Versatile Pharmacophore

While the racetams cemented the reputation of the pyrrolidin-2-one scaffold in neuroscience, subsequent research has revealed its immense versatility. The five-membered lactam ring is now recognized as a valuable pharmacophore for designing bioactive agents targeting a wide range of conditions.[2][12] By modifying the core at various positions, researchers have developed compounds with diverse pharmacological activities.

-

Anticonvulsant Activity: The success of Levetiracetam has spurred the development of other pyrrolidin-2-one derivatives as potent anticonvulsants.[4][13]

-

Cardiovascular Effects: Certain derivatives have been synthesized and evaluated for antiarrhythmic and antihypertensive properties, often acting as alpha-adrenoceptor antagonists.[14][15]

-

Antimicrobial and Anticancer Activity: The pyrrolidin-2-one nucleus is a structural component in compounds designed to have antibacterial, antifungal, and anticancer effects.[2][12]

Caption: The versatile pyrrolidin-2-one pharmacophore and resulting activities.

Chapter 5: Industrial Significance: The Workhorse Solvent and Precursor

Beyond its role in medicine, 2-pyrrolidinone is a cornerstone chemical with significant industrial applications.[3] Its high polarity, high boiling point, and miscibility with a wide range of substances make it an exceptional and versatile solvent.[7]

Key industrial uses include:

-

Polymer Production: The single most crucial use of 2-pyrrolidinone is as a raw material for producing N-vinylpyrrolidone (NVP), the monomer for polyvinylpyrrolidone (PVP).[3][7] PVP is a widely used polymer in pharmaceuticals, personal care products (e.g., hairspray), and adhesives.

-

Industrial Solvent: It is used as a high-performance solvent in the production of synthetic resins, pesticides, and inks.[3][7] In the petroleum industry, it is used to selectively extract aromatic compounds.

-

Electronics Industry: Its high solvency and thermal stability are leveraged for cleaning delicate electronic components and in photoresist formulations for semiconductor manufacturing.[3][16]

-

Agrochemicals: It serves as a solvent and stabilizer in formulations for herbicides, pesticides, and fungicides, enhancing their solubility and effectiveness.[3][16]

Chapter 6: Conclusion and Future Perspectives

The trajectory of pyrrolidin-2-one compounds, from the accidental discovery of piracetam to their current status as vital pharmaceutical and industrial agents, is a powerful illustration of chemical potential. The simple lactam ring has proven to be an exceptionally versatile scaffold, enabling the development of drugs that have significantly impacted neurology and other therapeutic areas.[4][13] Concurrently, its fundamental physicochemical properties have made its parent compound, 2-pyrrolidinone, an indispensable tool in modern chemical manufacturing.[3][8]

Future research will likely continue to explore the vast chemical space around the pyrrolidin-2-one nucleus. The ongoing quest for more selective and potent neuroprotective agents, novel anticonvulsants, and targeted anticancer therapies will undoubtedly leverage this proven pharmacophore. Furthermore, as industries move towards greener and more efficient processes, the development of novel synthesis routes and applications for this foundational chemical will remain an active and important area of investigation.

References

-

Kłosińska-Szmurło, E., et al. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports, 62(1), 68-85. [Link]

-

Zhang, Z., et al. (2020). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 18(3), 481-490. [Link]

-

Al-Juboori, A. M. J., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Iraqi Journal of Chemical and Petroleum Engineering, 21(4), 41-52. [Link]

-

Nikolaou, A., et al. (2015). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 20(6), 10144-10160. [Link]

-

Iacovino, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6596. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Pyrrolidinone in Modern Chemical Synthesis. [Link]

-

Sapa, J., et al. (2011). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Pharmacological Reports, 63(3), 681-692. [Link]

-

ResearchGate. (n.d.). Synthesis of pyrrolidin-2-one 4. [Link]

-

Sharma, R., et al. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. International Journal of Pharmaceutical Sciences Review and Research, 69(2), 116-123. [Link]

-

chinafloc. (2024). The main application of 2-pyrrolidone. [Link]

-

Ataman Kimya. (n.d.). 2-PYRROLIDONE. [Link]

- Liao, H. P., & Tuemmier, W. B. (1963). U.S. Patent No. 3,092,638. Washington, DC: U.S.

-

Wikipedia. (n.d.). 2-Pyrrolidone. [Link]

-

Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885-1892. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Chemical Properties of 2-Pyrrolidinone. [Link]

- Kuchar, P. J. (1977). U.S. Patent No. 4,042,599. Washington, DC: U.S.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 7. The uses of 2-Pyrrolidinone_Chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 10. US4042599A - Process for producing 2-pyrrolidone - Google Patents [patents.google.com]

- 11. US3092638A - Synthesis of 2-pyrrolidone - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The main application of 2-pyrrolidone|2-pyrrolidone manufacturer - CHINAFLOC [chinafloc.com]

An In-depth Technical Guide to the Solubility and Stability Profile of 5-(2-Aminoethyl)pyrrolidin-2-one

Introduction

5-(2-Aminoethyl)pyrrolidin-2-one, a molecule featuring a pyrrolidinone ring and an aminoethyl side chain, presents a unique combination of a lactam and a primary amine. This bifunctional nature makes it an interesting candidate for various applications in medicinal chemistry and materials science.[1][2] The pyrrolidinone scaffold is a common motif in pharmaceuticals, valued for its ability to participate in hydrogen bonding and its conformational rigidity.[1] The primary amine introduces a site for further functionalization and potential ionic interactions. A thorough understanding of the solubility and stability of this compound is paramount for its successful application, from initial handling and storage to formulation and in-vivo performance.

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental designs.

Physicochemical Properties

| Property | Predicted/Expected Value/Information | Analytical Method |

| Molecular Formula | C6H12N2O | Mass Spectrometry |

| Molecular Weight | 128.17 g/mol [3] | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Melting Point | To be determined | Capillary Melting Point Apparatus |

| pKa | Expected two pKa values: one for the protonated primary amine (approx. 9-10) and potentially a much higher one for the lactam nitrogen. | Potentiometric Titration |

| LogP | -1.1 (Computed)[3] | Shake-flask method (octanol/water) |

Rationale for Physicochemical Characterization:

The molecular weight and formula are fundamental identifiers. The melting point provides an indication of purity and the solid-state packing of the molecule. The pKa is critical for understanding its ionization state at different pH values, which directly impacts solubility and biological interactions. The LogP value gives an initial indication of its lipophilicity versus hydrophilicity.

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation possibilities. The presence of both a polar lactam and a basic amino group in this compound suggests a complex solubility behavior that will be highly dependent on the pH and the nature of the solvent.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining equilibrium solubility.[4]

Objective: To determine the solubility of this compound in various solvents and at different pH values.

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, DMSO, acetone)

-

Buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 9)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent/buffer in a sealed vial. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

The determined concentration represents the solubility of the compound in that solvent at that temperature.

-

Data Presentation: Expected Solubility Profile

| Solvent/Buffer | Temperature (°C) | Expected Solubility | Rationale |

| Water | 25 | High | The polar lactam and primary amine should facilitate hydrogen bonding with water. |

| PBS (pH 7.4) | 37 | High | At physiological pH, the primary amine will be protonated, enhancing aqueous solubility. |

| Ethanol | 25 | Moderate to High | The molecule has both polar and non-polar character, allowing for interaction with ethanol. |

| Acetone | 25 | Low to Moderate | Acetone is a less polar solvent, so solubility is expected to be lower than in alcohols or water. |

| pH 2 Buffer | 25 | Very High | The primary amine will be fully protonated, leading to high aqueous solubility. |

| pH 9 Buffer | 25 | Moderate | As the pH approaches the pKa of the amine, a higher proportion of the neutral form will exist, potentially reducing aqueous solubility compared to acidic conditions. |

Visualization of the Solubility Determination Workflow

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation studies are employed to accelerate the degradation process and identify potential degradants.[5]

Forced Degradation (Stress Testing) Protocol

Objective: To identify the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC-MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Store at elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Store at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Store at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis:

-

At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC-MS method. This method should be capable of separating the parent compound from all significant degradation products.

-

-

Identification of Degradants:

-

Use the mass spectrometry data to propose structures for the observed degradation products.

-

Expected Degradation Pathways:

Based on the structure of this compound, several degradation pathways can be anticipated:

-

Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening to form an amino acid derivative.

-

Oxidation: The primary amine is a potential site for oxidation, which could lead to the formation of various products. The methylene group adjacent to the amine may also be susceptible to oxidation.[6][7][8]

Visualization of Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Long-Term Stability Testing

Following forced degradation studies, long-term stability testing under ICH-recommended conditions is necessary to establish a re-test period or shelf life.[9]

Protocol:

-

Batch Selection: Use at least three batches of this compound.

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Intervals:

-

Long-term: 0, 3, 6, 9, 12, 18, 24 months

-

Accelerated: 0, 3, 6 months

-

-

Analytical Tests: At each time point, test the samples for appearance, assay of the active substance, and levels of degradation products using the validated stability-indicating method.

Analytical Methodologies

The development and validation of robust analytical methods are the cornerstones of accurate solubility and stability assessment.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for separating and quantifying this compound and its degradation products.[10] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

-

Mass Spectrometry (MS): When coupled with HPLC, MS is invaluable for the identification and structural elucidation of unknown degradation products.[11]

-

UV-Vis Spectroscopy: This technique can be used for quantification if the molecule and its degradants have a suitable chromophore. It is also useful for monitoring the appearance of new chromophores that may indicate degradation.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to definitively identify degradation products that have been isolated.[10]

Conclusion

This guide has outlined a comprehensive strategy for the characterization of the solubility and stability of this compound. By following the detailed protocols for physicochemical characterization, solubility determination, forced degradation studies, and long-term stability testing, researchers can build a robust data package for this promising molecule. The insights gained from these studies are essential for informed decision-making in formulation development, manufacturing, and regulatory submissions. The key to a successful characterization lies in the meticulous execution of these experiments and the use of well-validated, stability-indicating analytical methods.

References

-

Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020). PubMed Central. [Link]

-

Synthesis of 1-(2-aminoethyl) pyrrolidione-2,5-dione ligand. (n.d.). ResearchGate. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). MDPI. [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate. [Link]

-

COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003). European Medicines Agency. [Link]

-

Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. (2014). Semantic Scholar. [Link]

-

Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). NIH. [Link]

-

1-(2-Aminoethyl)pyrrolidin-2-one. (n.d.). PubChem. [Link]

-

1-(2-Aminoethyl)-2-pyrrolidinone. (n.d.). CAS Common Chemistry. [Link]

-

Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. [Link]

-

Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020). ResearchGate. [Link]

-

Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy Online. [Link]

-

The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2. (n.d.). IKEV. [Link]

-

Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020). ResearchGate. [Link]

-

Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (2011). NIH. [Link]

-

Quantitative Analysis of Sulpiride and Impurities of 2-Aminomethyl-1-Ethylpyrrolidine and Methyl-5-Sulphamoyl-2-Methoxybenzoate in Pharmaceuticals by High-Performance Thin-Layer Chromatography and Scanning Densitometry. (2000). ResearchGate. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 1-(2-Aminoethyl)pyrrolidin-2-one | C6H12N2O | CID 90660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ema.europa.eu [ema.europa.eu]

- 10. sepscience.com [sepscience.com]

- 11. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Synthesis of "5-(2-Aminoethyl)pyrrolidin-2-one" experimental protocol

An Application Note and Protocol for the Synthesis of 5-(2-Aminoethyl)pyrrolidin-2-one

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The pyrrolidinone scaffold is a core structural motif in numerous biologically active compounds, and the introduction of an aminoethyl side chain at the 5-position offers a key functional handle for further molecular elaboration.[1][2][3] This guide details a robust, multi-step synthetic route starting from the readily available chiral precursor, L-Pyroglutamic acid. We provide a theoretical framework for the reaction sequence, a detailed step-by-step experimental protocol, methods for purification and characterization, and critical safety information. The causality behind experimental choices is explained to empower researchers to understand and adapt the protocol as needed.

Theoretical Background and Synthetic Strategy

The pyrrolidin-2-one (γ-lactam) ring is a privileged scaffold in pharmaceutical science, found in drugs ranging from nootropics like Piracetam to anticonvulsants.[3][4] The target molecule, this compound, serves as a bifunctional intermediate, ideal for constructing more complex molecules through derivatization of its primary amine.[5]

Our synthetic strategy employs a four-step sequence designed for reliability and scalability, originating from L-Pyroglutamic acid. This approach ensures the final product retains a defined stereochemistry at the C5 position. The core transformations are:

-

Reduction: The carboxylic acid of L-Pyroglutamic acid is selectively reduced to a primary alcohol.

-

Activation: The resulting hydroxyl group is converted into a better leaving group, a tosylate, to facilitate subsequent nucleophilic substitution.

-

Chain Extension: A nucleophilic substitution with cyanide introduces a nitrile group, extending the carbon chain by one.

-

Final Reduction: The nitrile is reduced to the target primary amine.

This sequence is a classic example of functional group interconversion and carbon chain extension in organic synthesis.

Synthetic Workflow Diagram

The following diagram illustrates the complete synthetic pathway from the starting material to the final product.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

General Laboratory Practice: All manipulations should be performed in a well-ventilated fume hood.[6] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[7] All glassware should be oven-dried prior to use, especially for moisture-sensitive reactions.

Part A: Synthesis of (S)-5-(Hydroxymethyl)pyrrolidin-2-one

Rationale: The carboxylic acid is reduced to a primary alcohol. Borane-tetrahydrofuran complex (BH₃·THF) is an effective reagent for this transformation, as it selectively reduces carboxylic acids in the presence of the less reactive lactam amide.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| L-Pyroglutamic acid | 129.11 | 10.0 g | 77.4 |

| Borane-THF complex | N/A (1M solution) | 100 mL | 100 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 150 mL | N/A |

| Methanol | 32.04 | 50 mL | N/A |

| Saturated NaCl (brine) | N/A | 100 mL | N/A |

| Anhydrous MgSO₄ | 120.37 | ~10 g | N/A |

Procedure:

-

Suspend L-Pyroglutamic acid (10.0 g, 77.4 mmol) in anhydrous THF (100 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add the 1M solution of Borane-THF complex (100 mL, 100 mmol) dropwise via an addition funnel over 1 hour. Caution: Hydrogen gas is evolved.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol (50 mL) until gas evolution ceases.

-

Remove the solvents under reduced pressure using a rotary evaporator.

-

Re-dissolve the resulting oil in ethyl acetate (150 mL) and wash sequentially with 1M HCl (2 x 50 mL) and saturated brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the product as a colorless oil or white solid.

Part B: Synthesis of (S)-5-((tosyloxy)methyl)pyrrolidin-2-one

Rationale: The primary alcohol is converted to a tosylate. This transforms the hydroxyl group into an excellent leaving group for the subsequent nucleophilic substitution reaction. Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| (S)-5-(Hydroxymethyl)pyrrolidin-2-one | 115.13 | 8.0 g | 69.5 |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 14.6 g | 76.5 |

| Pyridine, anhydrous | 79.10 | 100 mL | N/A |

| Dichloromethane (DCM) | 84.93 | 200 mL | N/A |